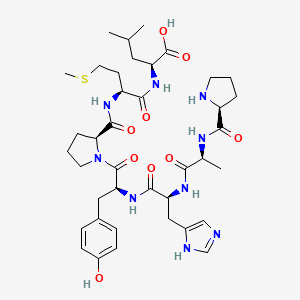
L-Leucine, L-prolyl-L-alanyl-L-histidyl-L-tyrosyl-L-prolyl-L-methionyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
L-Leucine, L-prolyl-L-alanyl-L-histidyl-L-tyrosyl-L-prolyl-L-methionyl- is a complex peptide composed of multiple amino acids. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Each amino acid in this peptide contributes to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-prolyl-L-alanyl-L-histidyl-L-tyrosyl-L-prolyl-L-methionyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
Industrial production of this peptide may involve
Properties
CAS No. |
362684-94-4 |
|---|---|
Molecular Formula |
C39H57N9O9S |
Molecular Weight |
828.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C39H57N9O9S/c1-22(2)17-31(39(56)57)47-35(52)28(13-16-58-4)44-37(54)32-8-6-15-48(32)38(55)30(18-24-9-11-26(49)12-10-24)46-36(53)29(19-25-20-40-21-42-25)45-33(50)23(3)43-34(51)27-7-5-14-41-27/h9-12,20-23,27-32,41,49H,5-8,13-19H2,1-4H3,(H,40,42)(H,43,51)(H,44,54)(H,45,50)(H,46,53)(H,47,52)(H,56,57)/t23-,27-,28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
XHTZPLXIGFMHSF-HVEPFCGMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]4CCCN4 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C4CCCN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















